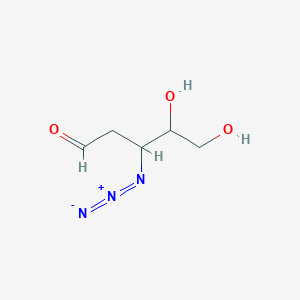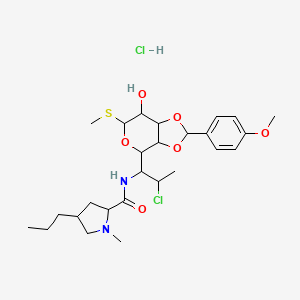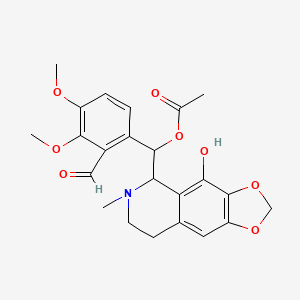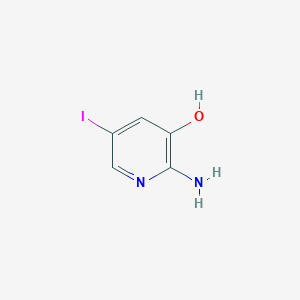![molecular formula C13H18F3NO4 B15124727 (2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 1986906-52-8](/img/structure/B15124727.png)
(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetic acid” is a synthetic organic molecule characterized by its unique bicyclo[111]pentane core and trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the bicyclo[1.1.1]pentane core through a [2+2] cycloaddition reaction.
- Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic trifluoromethylation.
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Coupling of the protected amino acid with the bicyclo[1.1.1]pentane derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of the Boc protecting group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique bicyclo[1.1.1]pentane core and trifluoromethyl group make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a probe to study the effects of trifluoromethyl groups on biological activity. It can also be used to investigate the stability and reactivity of bicyclo[1.1.1]pentane derivatives in biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the bicyclo[1.1.1]pentane core can provide unique binding interactions with biological targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties. The trifluoromethyl group can impart hydrophobicity and chemical resistance, while the bicyclo[1.1.1]pentane core can provide rigidity and stability.
Mécanisme D'action
The mechanism of action of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance binding affinity and selectivity, while the bicyclo[1.1.1]pentane core can provide unique steric interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclopropyl]acetic acid
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclobutyl]acetic acid
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclopentyl]acetic acid
Uniqueness
The uniqueness of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” lies in its bicyclo[1.1.1]pentane core, which provides a rigid and compact structure. This can result in unique steric and electronic properties compared to other similar compounds with cyclopropyl, cyclobutyl, or cyclopentyl cores.
Propriétés
Numéro CAS |
1986906-52-8 |
|---|---|
Formule moléculaire |
C13H18F3NO4 |
Poids moléculaire |
309.28 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C13H18F3NO4/c1-10(2,3)21-9(20)17-7(8(18)19)11-4-12(5-11,6-11)13(14,15)16/h7H,4-6H2,1-3H3,(H,17,20)(H,18,19)/t7-,11?,12?/m1/s1 |
Clé InChI |
JMKZOZYBIOGWBH-JOYHGCSISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC(C1)(C2)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)

![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)




![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)



